N-[(3-fluorophenyl)methyl]benzenesulfonamide
Overview
Description
N-[(3-fluorophenyl)methyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, antidiabetic, antiviral, and anticancer activities
Preparation Methods
The synthesis of N-[(3-fluorophenyl)methyl]benzenesulfonamide typically involves the amidation reaction. One common method is the reaction of benzenesulfonyl chloride with 3-fluorobenzylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. The structure of the compound is confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
N-[(3-fluorophenyl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, and various solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its anticancer and antiviral activities.
Comparison with Similar Compounds
N-[(3-fluorophenyl)methyl]benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar antibacterial properties but differs in its bromine substitution.
N-(3-fluorobenzoyl)benzenesulfonamide: This compound has a benzoyl group instead of a methyl group, which may affect its reactivity and biological activity.
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine, known for its antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-6-4-5-11(9-12)10-15-18(16,17)13-7-2-1-3-8-13/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYKSMJMWJEEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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